(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a nicotinoyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Nicotinoyl Intermediate: The starting material, 2-(methylthio)nicotinic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Piperidine Derivative Formation: The acid chloride is then reacted with 4-piperidinemethanol in the presence of a base such as triethylamine (TEA) to form the nicotinoyl-piperidine intermediate.
Acrylamide Formation: The final step involves the reaction of the nicotinoyl-piperidine intermediate with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine (Br₂) in acetic acid.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Br₂, acetic acid
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Brominated thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mechanism of Action
The mechanism of action of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its interaction with molecular targets. It may bind to specific proteins, altering their function and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Nicotinoyl Derivatives: Compounds with similar nicotinoyl groups, such as nicotinamide adenine dinucleotide (NAD+), which play crucial roles in cellular metabolism.
Piperidine Derivatives: Compounds like piperidine itself, which is a common scaffold in many pharmaceuticals.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, which are used in the synthesis of various organic materials.
Uniqueness
(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of a nicotinoyl group, a piperidine ring, and a thiophene moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-26-19-17(5-2-10-21-19)20(25)23-11-8-15(9-12-23)14-22-18(24)7-6-16-4-3-13-27-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,22,24)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJLJYAFARTCN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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